o-Cresolphthalein complexone tetrasodium salt

Description

Synonyms and Common Identifiers

| Systematic Name | Common Names | CAS Number |

|---|---|---|

| Tetrasodium cresolphthalein complexone | Phthalein purple sodium salt, Metal phthalein sodium salt, O-CPC tetrasodium | 62698-54-8 |

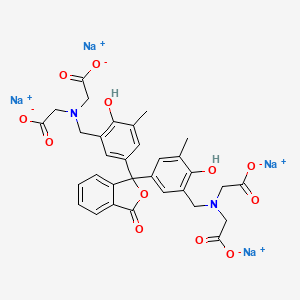

The compound belongs to the phthalen complexone family, characterized by a central isobenzofuran-1(3H)-one core flanked by cresol-derived aromatic rings and iminodiacetic acid substituents. Its structure integrates:

- Isobenzofuranone : A lactone ring providing rigidity and π-conjugation.

- o-Cresol groups : Methyl-substituted phenolic rings enabling pH-dependent chromogenic properties.

- Iminodiacetic acid moieties : Chelating arms functionalized as tetrasodium salts for enhanced solubility.

Historical Development and Industrial Relevance

First synthesized in the mid-20th century, o-cresolphthalein complexone emerged from efforts to develop metal-sensitive chromogenic indicators. A 1954 study by Anderegg et al. detailed its preparation via condensation of o-cresolphthalein with formaldehyde and iminodiacetic acid under alkaline conditions. This method remains foundational for industrial production.

Key Industrial Applications

- Clinical Diagnostics : Primary use in colorimetric calcium assays in serum and plasma. The compound forms a violet complex with $$ \text{Ca}^{2+} $$ at pH 10–12, enabling quantification via spectrophotometry (λ~max~ = 570–580 nm).

- Water Hardness Analysis : Detects $$ \text{Mg}^{2+} $$, $$ \text{Sr}^{2+} $$, and $$ \text{Ba}^{2+} $$ in environmental samples.

- Polymer Synthesis : Serves as a monomer precursor for temperature-resistant polyamides and polyimides.

Core Functional Groups and Molecular Architecture

The molecule’s functionality arises from three distinct regions:

Structural Components

Central Isobenzofuranone Core :

Aromatic Cresol Substituents :

Iminodiacetic Acid Chelators :

Molecular Geometry

Solubility and Stability

| Property | Value | Condition |

|---|---|---|

| Aqueous solubility | >100 mg/mL | pH 10–12 (AMP buffer) |

| Stability | Stable at room temperature | Protected from light |

Properties

IUPAC Name |

tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O12.4Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;;;;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMPPVYJZJBIES-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2Na4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2411-89-4 (Parent) | |

| Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30889800 | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62698-54-8 | |

| Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Phthalein purple, also known as tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate, is primarily used as a metal indicator. It is a complexone, a type of compound that forms complexes with metal ions. The primary targets of Phthalein purple are therefore metal ions in a solution.

Mode of Action

Phthalein purple interacts with its targets, the metal ions, by forming complexes with them. This interaction results in a change in the color of the solution, which is used to indicate the presence and concentration of specific metal ions.

Pharmacokinetics

Given its use as a laboratory reagent, it is likely that these properties would vary significantly depending on the specific experimental conditions, including the ph and the presence of other compounds.

Result of Action

The primary molecular effect of Phthalein purple’s action is the formation of complexes with metal ions. This results in a change in the color of the solution, which can be used to detect the presence and concentration of these ions. On a cellular level, the effects of Phthalein purple would depend on the specific biological context. For instance, in a cell, the compound could potentially interfere with processes that involve metal ions, such as enzymatic reactions.

Action Environment

The action, efficacy, and stability of Phthalein purple are influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s ability to form complexes with metal ions. Additionally, the presence of other compounds that can also bind to metal ions may influence the effectiveness of Phthalein purple as a metal indicator.

Biological Activity

o-Cresolphthalein complexone tetrasodium salt (o-CPC) is a chelating agent widely used in analytical chemistry, particularly for the determination of calcium and magnesium ions in various biological fluids. Its biological activity primarily revolves around its ability to form stable complexes with metal ions, which facilitates their detection and quantification. This article delves into the biological activity of o-CPC, highlighting its applications, mechanisms of action, and relevant case studies.

This compound is a synthetic compound with the following characteristics:

- Chemical Formula : C₁₈H₁₈N₄Na₄O₈

- Molecular Weight : 724.54 g/mol

- Appearance : Typically appears as a white to off-white powder.

- Solubility : Soluble in water with a pH-dependent color change; it is colorless in acidic conditions and turns violet in alkaline solutions.

The primary mechanism by which o-CPC exhibits its biological activity is through chelation. It binds to divalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), forming stable complexes that can be quantitatively measured. This property is critical in various biological assays, particularly those involving serum or urine samples.

The reaction can be summarized as follows:

This complex formation results in a colorimetric change that is used for quantitative analysis.

Applications in Biological Research

- Calcium Determination : o-CPC is extensively used in clinical laboratories for measuring calcium levels in blood serum and urine. The method is based on the color change that occurs when o-CPC binds to calcium ions under alkaline conditions.

- Water Hardness Testing : The compound is utilized in determining total water hardness by measuring the concentration of calcium and magnesium ions present in water samples.

- Chelation Therapy : Although primarily an analytical reagent, o-CPC's chelating properties have implications in therapeutic contexts, particularly for heavy metal detoxification.

Case Study 1: Clinical Application for Calcium Measurement

A study published highlighted the effectiveness of using o-CPC for determining calcium levels in biological fluids. The researchers demonstrated that using an alkaline buffer with o-CPC resulted in a significant correlation between color intensity and calcium concentration, making it a reliable method for clinical diagnostics .

| Sample Type | Mean Calcium Level (mg/dL) | Method Used |

|---|---|---|

| Serum | 9.5 | o-CPC Colorimetric |

| Urine | 150 | o-CPC Colorimetric |

Case Study 2: Water Quality Analysis

In another study focusing on environmental science, o-CPC was employed to assess water hardness across various sources. The results indicated that the method was not only effective but also user-friendly for non-experts .

| Water Source | Hardness (mg/L) | Method Used |

|---|---|---|

| Tap Water | 120 | o-CPC Colorimetric |

| River Water | 200 | o-CPC Colorimetric |

Comparative Analysis with Other Chelating Agents

To understand the efficiency of o-CPC compared to other chelators like EDTA, a comparative study was conducted assessing their effectiveness in biological assays.

| Chelating Agent | Binding Affinity for Ca²⁺ | Application Area |

|---|---|---|

| o-Cresolphthalein Complexone | High | Clinical Diagnostics |

| EDTA | Moderate | Environmental Monitoring |

Scientific Research Applications

Calcium Determination

One of the primary applications of o-Cresolphthalein complexone tetrasodium salt is in the determination of calcium levels in biological fluids. The method involves:

- Reaction Mechanism : In alkaline solutions (pH ~11), o-Cresolphthalein complexone forms a colored complex with calcium ions. The intensity of the color correlates with calcium concentration, allowing for photometric measurement.

- Methodology : A typical assay involves mixing a sample with a reagent containing o-Cresolphthalein complexone and an alkaline buffer. The resulting color intensity is measured spectrophotometrically.

Case Study: Clinical Applications

A study published in Clinical Chemistry demonstrated that this method is widely accepted in clinical laboratories for serum calcium analysis. The study highlighted that the presence of 8-quinolinol can minimize interference from magnesium ions, enhancing accuracy .

Environmental Monitoring

This compound is also utilized in environmental chemistry for monitoring metal ions in wastewater treatment processes. Its ability to form stable complexes with various metal ions makes it suitable for assessing contamination levels.

Case Study: Wastewater Treatment

Research has shown that this compound can effectively quantify heavy metals such as lead and cadmium in industrial effluents, facilitating compliance with environmental regulations.

Research and Development

In laboratory settings, this compound serves as a reagent in various experimental protocols, including:

- Metal Ion Detection : It is used to detect and quantify metal ions through colorimetric assays.

- Complexation Studies : Researchers utilize this compound to study the binding interactions between metal ions and ligands.

Table 1: Summary of Applications

Comparison with Similar Compounds

Structural and Functional Overview

o-Cresolphthalein complexone tetrasodium salt belongs to a class of phthalein-derived indicators. Key structural analogs and their applications include:

Sensitivity and Selectivity

- This compound: Demonstrates high specificity for calcium, with interference from hemoglobin and fibrinogen addressed via ultrafiltration or masking agents .

- Xylenol Orange: Broad metal ion affinity (e.g., La³⁺, Mg²⁺), requiring pH-specific buffers for selectivity .

- Murexide : Less sensitive to calcium compared to o-cresolphthalein, with overlapping absorbance spectra for Ca²⁺ and Mg²⁺ complicating analysis .

- Calcein: Fluorescence-based detection offers nanomolar sensitivity but requires specialized instrumentation .

pH Dependence and Solubility

- This compound : Optimal at pH 8.2–9.8; sodium salts enhance aqueous solubility compared to the free acid form .

- Xylenol Orange: Functions at pH 5–6 for lanthanum titration, with solubility dependent on tetrasodium formulation .

- Murexide : Stable in neutral-to-alkaline conditions but less soluble in aqueous media .

Interference and Limitations

Q & A

Q. What is the primary application of o-cresolphthalein complexone tetrasodium salt in biochemical research?

this compound is widely used as a colorimetric reagent for quantifying calcium ions (Ca²⁺) in biological samples, such as serum, cell culture media, and tissue extracts. The method involves the formation of a purple-red complex in alkaline conditions (pH ~10–12), with absorbance measured at 575 nm . Magnesium interference is mitigated by adding 8-hydroxyquinoline, which masks Mg²⁺ ions . This approach is validated in studies on vascular calcification and osteoblast differentiation .

Q. What experimental design considerations are critical when using this reagent for calcium quantification?

- pH Control : The reaction requires a pH of 8.2–9.8 for optimal color development .

- Interference Management : Magnesium ions must be chelated (e.g., with 8-hydroxyquinoline) to prevent false positives .

- Sample Matrix : Ensure compatibility with biological matrices (e.g., serum proteins) to avoid turbidity or precipitation .

- Standard Curve : Prepare calcium standards in a matrix mimicking the sample to account for matrix effects .

Q. How should this compound be stored to maintain stability?

Store at 4°C in an inert, dry environment to prevent decomposition. Prolonged exposure to moisture or strong oxidants should be avoided, as these conditions degrade the compound . For long-term stability, aliquoting and storage at -20°C is recommended .

Advanced Questions

Q. How can researchers resolve data contradictions in calcium quantification caused by matrix effects?

- Matrix-matched Calibration : Use standards prepared in the same biological matrix (e.g., serum or cell lysate) to account for interference .

- Validation with Alternative Methods : Cross-validate results with atomic absorption spectroscopy (AAS) or ion-selective electrodes (ISE) to confirm accuracy .

- Sample Dilution : Dilute samples to reduce interfering substances while ensuring calcium levels remain within the detection range .

Q. What strategies optimize the use of this reagent as a metal ion indicator in complexometric titrations?

- pH Adjustment : Maintain a pH of 9–10 using ammonia-ammonium chloride buffers to ensure selective binding to Ca²⁺ over Mg²⁺ .

- Endpoint Detection : Pair with EDTA titrants and monitor the transition from purple (Ca²⁺-bound) to blue (free indicator) for precise endpoint determination .

- Indicator Concentration : Optimize indicator-to-sample ratio to avoid oversaturation, which can obscure endpoint visibility .

Q. How do impurities in commercial batches impact experimental outcomes, and how can purity be verified?

- Impact : Impurities like residual solvents or unreacted precursors may alter absorbance spectra or reduce sensitivity .

- Verification Methods :

- Chromatography : Use HPLC or LC-MS to assess purity (≥95% is typical for research-grade reagents) .

- Ignition Residue Test : Confirm ≤2% residue after ignition to rule out inorganic contaminants .

- Functional Testing : Validate performance using standardized calcium solutions before sample analysis .

Q. What methodological challenges arise when applying this reagent to high-throughput screening (HTS) platforms?

- Automation Compatibility : Ensure compatibility with robotic liquid handlers by optimizing viscosity and solubility (e.g., DMSO stock solutions at 60 mg/mL) .

- Signal Stability : Monitor absorbance stability over time, as prolonged exposure to light or air can degrade the complex .

- Miniaturization : Validate microplate-based protocols (e.g., 96-well plates) with reduced reagent volumes while maintaining linearity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.